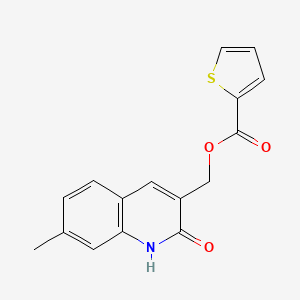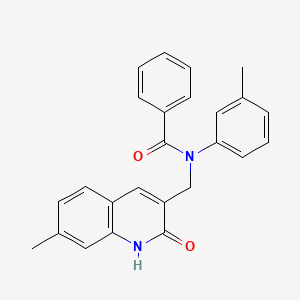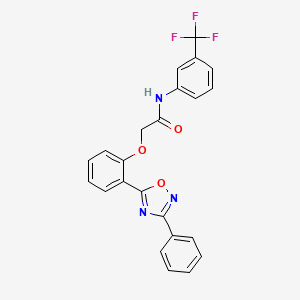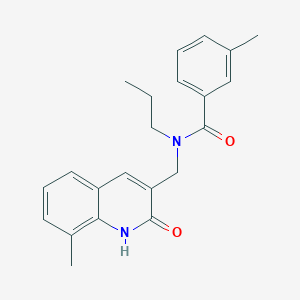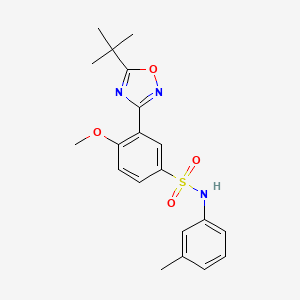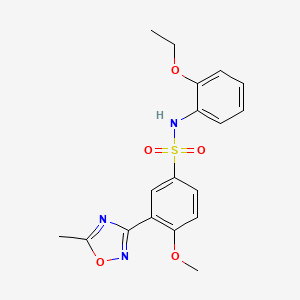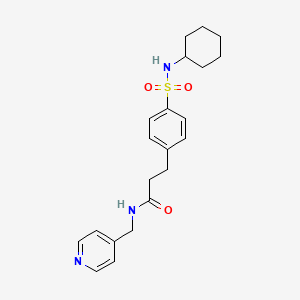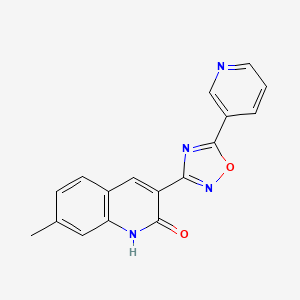
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
作用機序
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has both biochemical and physiological effects. Biochemically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
実験室実験の利点と制限
One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, one limitation of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several potential future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as a building block for the synthesis of functional materials, with a focus on developing new materials with unique properties. Additionally, there is potential for research on the use of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in organic electronics, particularly as a material for use in OLEDs.
合成法
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-chlorophenylhydrazine and sodium methoxide. The resulting intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and acetic anhydride to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole.
科学的研究の応用
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and organic semiconductors. In organic electronics, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied as a potential material for use in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-25-19-15(8-9-16(22-19)12-4-6-14(20)7-5-12)17-23-18(26-24-17)13-3-2-10-21-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWJRYUOHBZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



